molecular formula C11H14O4 B13552131 Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate

Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate

Cat. No.: B13552131
M. Wt: 210.23 g/mol
InChI Key: YCGNNQKXXOZXDR-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2-ethoxyphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: 2-(2-ethoxyphenyl)-2-oxoacetic acid.

    Reduction: 2-(2-ethoxyphenyl)-2-hydroxyethanol.

    Substitution: 2-(2-substituted phenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its biological activity, as it can modulate the release of active compounds in drug formulations.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methoxyphenyl)-2-hydroxyacetate
  • Methyl 2-(2-propoxyphenyl)-2-hydroxyacetate
  • Methyl 2-(2-butoxyphenyl)-2-hydroxyacetate

Uniqueness

Methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate is unique due to the presence of the ethoxy group, which imparts specific physicochemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in various fields.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-(2-ethoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C11H14O4/c1-3-15-9-7-5-4-6-8(9)10(12)11(13)14-2/h4-7,10,12H,3H2,1-2H3

InChI Key

YCGNNQKXXOZXDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C(=O)OC)O

Origin of Product

United States

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